6-(N,N-Dimethylsulfamoyl)nicotinic acid
Overview
Description
6-(N,N-Dimethylsulfamoyl)nicotinic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is also known by its IUPAC name, 6-[(dimethylamino)sulfonyl]nicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a dimethylsulfamoyl group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with dimethylamine and sulfur dioxide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 6-(N,N-Dimethylsulfamoyl)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
6-(N,N-Dimethylsulfamoyl)nicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(N,N-Dimethylsulfamoyl)nicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(N,N-Dimethylsulfamoyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfamoyl)pyridine-3-carboxylic acid
- 6-(Ethylsulfamoyl)pyridine-3-carboxylic acid
- 6-(Propylsulfamoyl)pyridine-3-carboxylic acid
Uniqueness
6-(N,N-Dimethylsulfamoyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6-(dimethylsulfamoyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-10(2)15(13,14)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCJKFFQXFGSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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